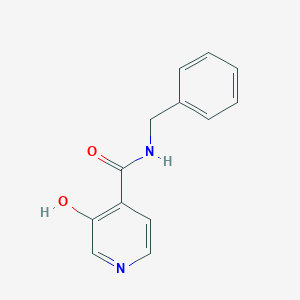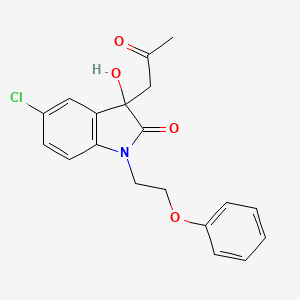
5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indolin-2-one and has been synthesized using various methods.
Applications De Recherche Scientifique
Pharmacological Effects and Potential Therapies
Antimicrobial and Antifungal Properties : Compounds similar to 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one have demonstrated significant antimicrobial and antifungal activities. This suggests potential for developing new antibacterial and antifungal agents (Shingade, Bari, & Waghmare, 2012).
Antioxidant Activity : The antioxidant effects of chlorophyllin, a compound related to chlorogenic acid, have been studied, indicating its potential in scavenging various reactive oxygen species, which is vital for reducing oxidative stress in biological systems (Kumar, Devasagayam, Bhushan, & Verma, 2001).
Potential in HIV Treatment : Some analogs based on a similar structure have shown promise as potential anti-HIV-1 agents, highlighting a possible route for developing new treatments for HIV (Chander et al., 2018).
Biochemical Mechanisms and Interactions
Inhibition of Cytochrome P450 Activities : Chlorophyllin, a derivative of chlorophyll, has been shown to non-specifically inhibit cytochrome P450 activities, suggesting a mechanism for its potential antigenotoxic effects (Yun, Jeong, Jhoun, & Guengerich, 1995).
Interaction with Serotonin Receptors : Studies on similar indole compounds have explored their interaction with serotonin receptors, indicating potential therapeutic applications in neurological disorders (Martin et al., 1998).
Chemical Properties and Applications
Photophysical Characterization : Research into the photophysical properties of related compounds has provided insights into their stability and behavior in various media, which is crucial for developing photostable biological probes and imaging agents (Raju et al., 2016).
Oxidation Chemistry : The electrochemical oxidation of 5-hydroxytryptamine, an indole compound, has been studied, yielding insights into the chemical behavior of similar compounds, which is important for understanding their reactivity and potential applications (Wrona & Dryhurst, 1990).
Propriétés
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJYJXBQQBPULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


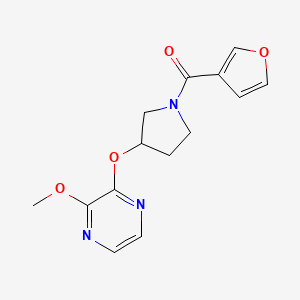

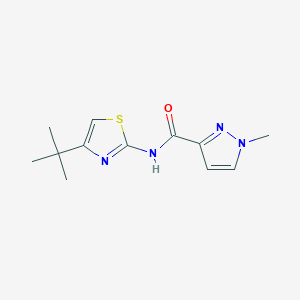
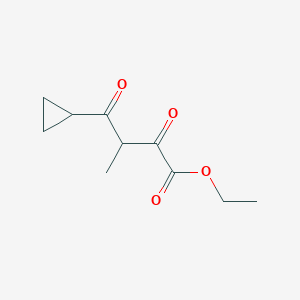
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)
![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
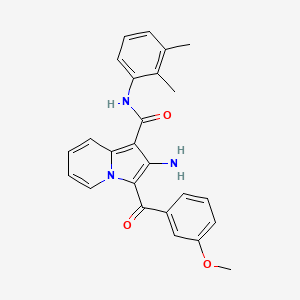
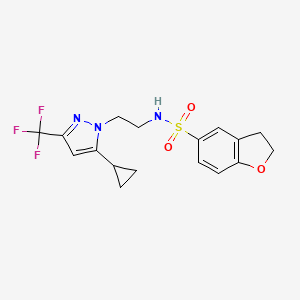

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)
